3-Aminodihydrofuran-2(3H)-one hydrobromide (CAS 6305-38-0), commonly referred to as DL-homoserine lactone hydrobromide, is a highly stable, crystalline building block essential for the synthesis of N-acyl homoserine lactones (AHLs) and advanced peptidomimetics . Structurally comprising a gamma-butyrolactone ring with an alpha-amino group, the molecule provides a pre-cyclized homoserine scaffold that is critical for bioorganic synthesis [1]. The hydrobromide salt form is the industry standard due to its excellent solubility in both water and polar aprotic solvents, defined stoichiometry, and profound resistance to the spontaneous ring-opening or self-condensation reactions that plague the free base . It is predominantly procured by medicinal chemists and materials scientists to synthesize quorum sensing autoinducers, biosensor probes, and functionalized polymeric materials where the lactone ring serves as a robust reactive handle [2].
Substituting 3-aminodihydrofuran-2(3H)-one hydrobromide with its free base or open-chain homoserine analogs leads to immediate synthetic and storage failures [1]. The free base of homoserine lactone is highly unstable, rapidly undergoing intermolecular aminolysis to form diketopiperazines within hours at ambient temperature, making it commercially unviable for procurement [2]. Furthermore, attempting to use open-chain homoserine as a substitute requires a subsequent acid-catalyzed lactonization step after N-acylation, which frequently degrades sensitive acyl chains or fluorophores and significantly depresses overall yield [3]. The hydrobromide salt completely arrests self-condensation during storage while allowing rapid, controlled liberation of the amine in situ using mild bases like triethylamine or pyridine during Schotten-Baumann or EDC coupling workflows, ensuring high-fidelity conversion to target compounds [1].
The free base of 3-aminodihydrofuran-2(3H)-one is notoriously unstable, undergoing rapid self-condensation to form 3,6-bis(2-hydroxyethyl)-2,5-diketopiperazine at room temperature [1]. In contrast, the hydrobromide salt maintains structural integrity for over 24 months when stored at 4°C . This quantitative arrest of aminolysis is achieved by protonating the alpha-amino group, which entirely eliminates its nucleophilicity until intentionally liberated by a base during synthesis [1].
| Evidence Dimension | Shelf-life and structural stability |
| Target Compound Data | >24 months at 4°C (no detectable diketopiperazine formation) |
| Comparator Or Baseline | Free base (<24 hours at 25°C before significant dimerization) |
| Quantified Difference | >700-fold increase in stable shelf-life |
| Conditions | Standard laboratory storage (solid state) |
Procurement of the free base is commercially unviable; the HBr salt is the only practical form for inventory and reproducible dosing.
Synthesizing N-acyl homoserine lactones (AHLs) using the pre-cyclized hydrobromide salt provides significantly higher yields compared to using open-chain homoserine [1]. When coupled with acid chlorides or activated carboxylic acids in the presence of triethylamine, the HBr salt directly yields the target AHLs in a single step (typically 80-95% yield) [2]. Conversely, using open-chain homoserine requires a secondary lactonization step under acidic conditions, which reduces overall yields to 40-50% and risks hydrolyzing sensitive functional groups on the acyl chain [1].
| Evidence Dimension | Overall yield of N-acylated lactones |
| Target Compound Data | 80-95% yield (one-pot coupling with HBr salt) |
| Comparator Or Baseline | 40-50% yield (two-step coupling and lactonization with open-chain homoserine) |
| Quantified Difference | ~40% absolute increase in target AHL yield |
| Conditions | Schotten-Baumann or EDC/NHS coupling in organic/aqueous mixtures |
Using the pre-cyclized HBr salt eliminates a harsh synthetic step, saving time and preserving complex acyl or fluorophore appendages.
The hydrobromide salt is the preferred commercial form because it is directly and efficiently generated from the reaction of methionine with bromoacetic acid [1]. This specific synthetic route allows 3-aminodihydrofuran-2(3H)-one hydrobromide to readily crystallize from the reaction mixture, consistently achieving >99% purity without the need for chromatographic purification [1]. Attempting to isolate the hydrochloride salt often requires secondary ion-exchange processes or less efficient cleavage reagents, leading to lower isolated purities or hygroscopic batches that complicate precise molar dosing .
| Evidence Dimension | As-synthesized purity and isolation efficiency |
| Target Compound Data | >99% purity (direct crystallization of HBr salt) |
| Comparator Or Baseline | Variable purity / hygroscopic behavior (HCl salt alternatives) |
| Quantified Difference | Elimination of chromatographic purification steps and improved handling |
| Conditions | Demethylation/cyclization of methionine |
Ensures buyers receive a highly pure, non-hygroscopic, and free-flowing powder that performs reproducibly in sensitive biological assays.
The standard precursor for generating natural and synthetic N-acyl homoserine lactones (AHLs) via EDC or Schotten-Baumann coupling to study or modulate bacterial communication pathways in Gram-negative bacteria[1].
Used as a reactive building block to functionalize polyglycidols or thiolactone-based polymers, where the lactone ring serves as a handle for subsequent ring-opening or quaternization to create antimicrobial cationic polymers [2].
Utilized in the synthesis of pseudopeptide inhibitors, such as those targeting Ras farnesyl-protein transferase or calpain, where the constrained lactone ring mimics natural amino acid conformations while providing metabolic stability .
Irritant